Diglutarate de bis(1-butylpentyl)décane-1,10-diyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

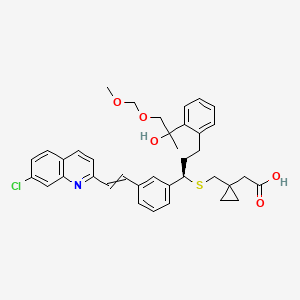

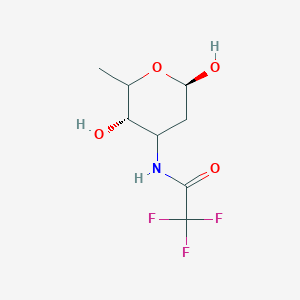

BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE, commonly known as BPDD, is a synthetic compound that has received increasing attention in the scientific community due to its potential applications in various fields. BPDD is a dibasic ester of glutaric acid and a branched-chain aliphatic hydrocarbon. It is a colorless, viscous liquid with a faint odor. Its chemical structure is C32H64O6 and it has a molecular weight of 568.87 g/mol. BPDD has a melting point of -60 °C and a boiling point of 210 °C.

Applications De Recherche Scientifique

Préparation de membranes d'optodes

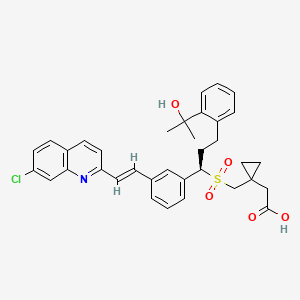

Le diglutarate de bis(1-butylpentyl)décane-1,10-diyle peut être utilisé pour la préparation de membranes d'optodes {svg_1} {svg_2} {svg_3} {svg_4}. Ces membranes sont sélectives pour le sodium et sont basées sur un ionophore neutre {svg_5} {svg_6} {svg_7} {svg_8}.

Mesure de la concentration en sodium dans le plasma sanguin humain

Les membranes d'optodes préparées à l'aide du this compound peuvent être utilisées pour mesurer la concentration totale en sodium dans le plasma sanguin humain {svg_9} {svg_10} {svg_11} {svg_12} {svg_13}. Cette application est cruciale dans le diagnostic médical car les niveaux de sodium dans le sang peuvent indiquer diverses conditions de santé.

Préparation d'une électrode à membrane sélective pour les nitrites

Ce composé peut également être utilisé pour la préparation d'une électrode à membrane sélective pour les nitrites {svg_14}. Cette électrode peut être utilisée pour la détermination potentiométrique des coenzymes NAD(P)H {svg_15}.

Plastifiant hautement lipophile

Le this compound est un plastifiant hautement lipophile {svg_16}. Cela signifie qu'il peut être utilisé pour augmenter la flexibilité, la maniabilité et la durabilité des plastiques.

Mécanisme D'action

Target of Action

Bis(1-butylpentyl)decane-1,10-diyl diglutarate is a neutral ionophore . Its primary targets are sodium ions and nitrite ions . It is used in the preparation of optode membranes, which are selective for these ions .

Mode of Action

The compound interacts with its targets by encapsulating the ions within its structure . This encapsulation allows the ions to be transported across the membrane, altering the ion concentration within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Bis(1-butylpentyl)decane-1,10-diyl diglutarate is the sodium ion concentration regulation within cells . By selectively transporting sodium ions across the cell membrane, it can influence cellular processes that depend on sodium ion concentrations .

Pharmacokinetics

As a highly lipophilic compound , it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Bis(1-butylpentyl)decane-1,10-diyl diglutarate’s action is the alteration of sodium ion concentrations within cells . This can have various effects depending on the specific cellular context, including impacts on cell signaling, fluid balance, and other physiological processes .

Action Environment

The action of Bis(1-butylpentyl)decane-1,10-diyl diglutarate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially compete with sodium and nitrite ions for encapsulation by the ionophore . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Analyse Biochimique

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE involves the reaction of two moles of glutaric anhydride with one mole of decane-1,10-diol in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Glutaric anhydride", "Decane-1,10-diol", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Add decane-1,10-diol to a reaction flask containing the suitable solvent and catalyst.", "Step 2: Heat the reaction mixture to a suitable temperature and stir until the diol is completely dissolved.", "Step 3: Slowly add glutaric anhydride to the reaction mixture with constant stirring.", "Step 4: Continue stirring and heating the reaction mixture until the desired product is formed.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |

| 101342-76-1 | |

Formule moléculaire |

C38H68O8-2 |

Poids moléculaire |

652.9 g/mol |

Nom IUPAC |

5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate |

InChI |

InChI=1S/C38H70O8/c1-5-9-22-32(23-10-6-2)38(33(24-11-7-3)25-12-8-4,46-37(44)29-21-27-35(41)42)30-18-16-14-13-15-17-19-31-45-36(43)28-20-26-34(39)40/h32-33H,5-31H2,1-4H3,(H,39,40)(H,41,42)/p-2 |

Clé InChI |

LDGZUJMODCFJBG-UHFFFAOYSA-L |

SMILES |

CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC |

SMILES canonique |

CCCCC(CCCC)C(CCCCCCCCCOC(=O)CCCC(=O)[O-])(C(CCCC)CCCC)OC(=O)CCCC(=O)[O-] |

Origine du produit |

United States |

Q1: What is the role of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE in the valproate-selective electrode?

A: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE acts as a membrane solvent in the valproate-selective electrode []. It is a key component of the poly(vinyl chloride) membrane matrix, which also incorporates Gallium(III) tetraphenylporphyrin (GaTPP) as the ionophore. The properties of ETH 469, alongside other components, contribute to the electrode's ability to selectively detect valproate ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)